Clemastanin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

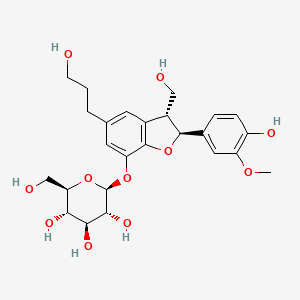

Clemastanin A is a natural compound found in Menthae Haplocalycis Herba , a Chinese edible herb with a long history of clinical use. While volatile constituents have received more attention, non-volatile components like Clemastanin A play a crucial role in its medicinal efficacy. This compound belongs to the phenylpropanoid class and was first isolated from Menthae Haplocalycis Herba .

Aplicaciones Científicas De Investigación

Antiviral Activity Against Influenza Viruses : Clemastanin B, a related compound to Clemastanin A, has been found to inhibit different subtypes of human and avian influenza viruses, demonstrating potential as an antiviral agent. It targets viral endocytosis, uncoating, or ribonucleoprotein export from the nucleus without easily leading to viral drug resistance (Yang et al., 2013).

Antiviral Activities from Banlangen (Radix Isatidis) : Clemastanin B from Banlangen (Radix Isatidis) has been shown to significantly increase the viability of MDCK cells pre-infected with the virus, suggesting its potential in inhibiting virus multiplication, prophylaxis, and blocking virus attachment (Xiao et al., 2016).

Isolation and Purification for Research : A study focused on the isolation and purification of clemastanin B and indigoticoside A from Radix Isatidis, which could facilitate further research into the pharmacological properties of these compounds (Peng et al., 2005).

Antiviral Mechanism Analysis : An investigation into the modes of antiviral action of chemical portions and constituents from woad root extract, including clemastanin B, revealed their activity in inhibiting influenza virus multiplication and attachment (Su et al., 2016).

Constituents of Clematis Species : A study on Clematis stans identified new compounds, including clemastanin A and B, highlighting the diverse chemical constituents of the Clematis species with potential medicinal applications (Kizu et al., 1995).

Chemical and Biological Research of Clematis Medicinal Resources : This paper discusses the chemical constituents and pharmacological properties of Clematis, including clemastanin A, underscoring the importance of studying this genus for discovering novel compounds with clinical utility (Hao et al., 2013).

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O11/c1-33-17-9-13(4-5-16(17)29)23-15(10-27)14-7-12(3-2-6-26)8-18(24(14)36-23)34-25-22(32)21(31)20(30)19(11-28)35-25/h4-5,7-9,15,19-23,25-32H,2-3,6,10-11H2,1H3/t15-,19+,20+,21-,22+,23+,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTYXIDAEFJHPD-DJSGBOIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC4C(C(C(C(O4)CO)O)O)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131849666 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI)](/img/structure/B573952.png)

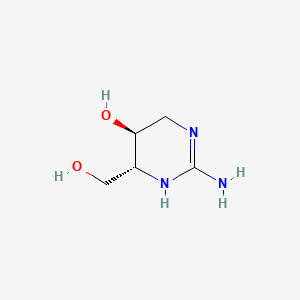

![Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI)](/img/structure/B573953.png)

![alpha-[(3-Isocyanato-4-methylphenyl)carbamoyloxy]deoxybenzoin](/img/structure/B573956.png)

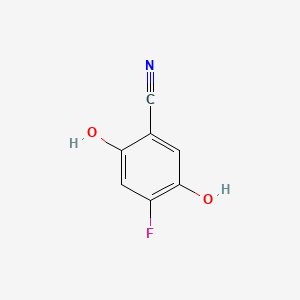

![2-[3-Cyano-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B573963.png)

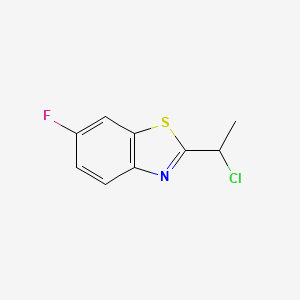

![5-methoxy-N-(prop-2-yn-1-yl)benzo[d]thiazol-2-amine](/img/structure/B573965.png)